![molecular formula C7H4ClIN2S B13084480 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine CAS No. 1256478-42-8](/img/structure/B13084480.png)
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-chloropyridine.
Formation of Thiazole Ring:
Chemical Reactions Analysis
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine undergoes several types of chemical reactions:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, with some derivatives showing activity against breast cancer cell lines.
Biological Research: It has been used as a tool compound to study the biological activity of thiazole-containing molecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other heterocyclic compounds, which can be used in various industrial applications
Mechanism of Action
The mechanism of action of 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit the PI3Kα enzyme, which is involved in cell growth and survival pathways .
Comparison with Similar Compounds
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine can be compared with other thiazole-containing compounds:
6-Chloro-2-mercaptothiazolo[4,5-b]pyridine: This compound has a thiol group instead of an iodomethyl group, leading to different chemical reactivity and biological activity.
Thiazolo[5,4-b]pyridine Derivatives: Various derivatives of thiazolo[5,4-b]pyridine have been studied for their antimicrobial, anti-inflammatory, and anticancer activities
The uniqueness of this compound lies in its iodomethyl group, which provides a site for further chemical modifications and enhances its potential as a versatile building block in synthetic chemistry .
Properties
CAS No. |
1256478-42-8 |
|---|---|
Molecular Formula |
C7H4ClIN2S |
Molecular Weight |
310.54 g/mol |
IUPAC Name |
6-chloro-2-(iodomethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H4ClIN2S/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2H2 |
InChI Key |
ZVZBZULFEKBKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)CI)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)
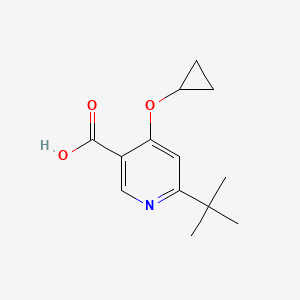

![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)
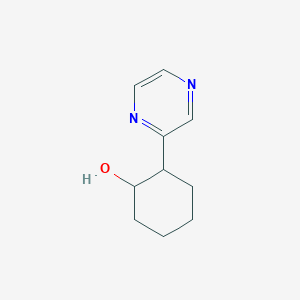
![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
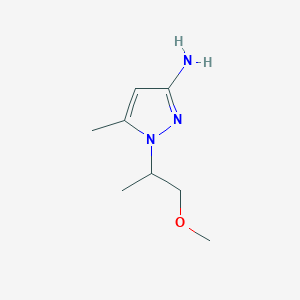

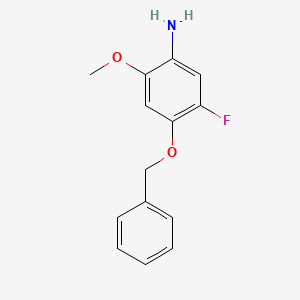


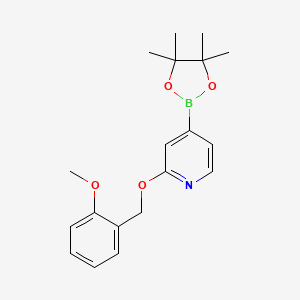
![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)

